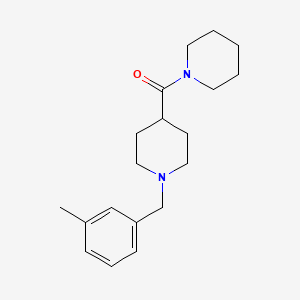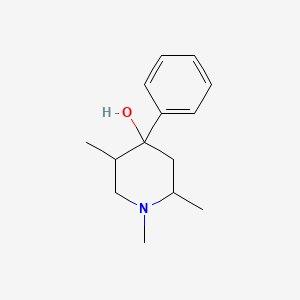
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide, also known as MNAT, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound has shown promising results in various studies, indicating its potential as a therapeutic agent for different diseases.
Wirkmechanismus
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide exerts its biological activity by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to inhibit the activity of topoisomerase, an enzyme involved in DNA replication. These mechanisms of action make N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide a potential candidate for the development of drugs for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to exhibit various biochemical and physiological effects. For example, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to inhibit the growth of bacteria and fungi. Additionally, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has several advantages and limitations for lab experiments. One of the advantages is its potential as a therapeutic agent for various diseases. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has not yet been extensively studied in humans, and its safety and efficacy are not yet well-established.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is to study the mechanism of action of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in more detail to better understand its biological activity. Additionally, future studies could focus on optimizing the synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide to improve its yield and purity. Overall, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has shown promising results in various studies, indicating its potential as a therapeutic agent for various diseases.
Synthesemethoden
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using various methods, including the reaction of 2-aminothiazole with 2-methoxyphenyl isothiocyanate and 4-nitrophenyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. The synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in developing new drugs. It has shown promising results in various studies, including antitumor, antibacterial, and antifungal activities. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to exhibit anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S.BrH/c1-22-15-5-3-2-4-13(15)17-16-18-14(10-23-16)11-6-8-12(9-7-11)19(20)21;/h2-10H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYFKASHYUCTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)

![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![4-butyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5029520.png)

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
